Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate
Description
Chemical Structure: Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate (CAS 2029246-72-6) features a spirocyclic core with two nitrogen atoms (1,8-diazaspiro[4.5]decane), two ketone groups at positions 2 and 4, and a benzyl carboxylate ester at position 8 . Its molecular formula is C₁₆H₁₈N₂O₄ (MW: 318.33 g/mol). The spiro architecture and dual oxo groups confer unique reactivity, making it a versatile intermediate in organic synthesis and drug discovery.
Properties
IUPAC Name |
benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c19-13-10-14(20)17-16(13)6-8-18(9-7-16)15(21)22-11-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJZMSFWAAAWEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)CC(=O)N2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2029246-72-6 | |
| Record name | benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of benzylamine with a suitable diketone to form the spirocyclic structure. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and its analogs:
Functional and Reactivity Differences
Oxo Group Positioning
- The target compound’s 2,4-dioxo configuration enhances electrophilicity at these positions, facilitating nucleophilic attacks (e.g., in cyclocondensation reactions).
Ester Group Variations
- Replacing the benzyl ester with a tert-butyl group (e.g., CAS 169206-67-1) introduces steric hindrance, reducing hydrolysis susceptibility compared to the target compound’s benzyl ester .
- The dual esterification in CAS 1445951-83-6 (benzyl and tert-butyl) provides orthogonal protection strategies in multi-step syntheses .
Substituent Effects
- The ethyl group in benzyl 8-ethyl-2,8-diazaspiro[4.5]decane-2-carboxylate increases hydrophobicity, favoring solubility in non-polar solvents .
Biological Activity
Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H18N2O4
- Molecular Weight : 302.32 g/mol
- CAS Number : 2029246-72-6
The compound's biological activity is primarily attributed to its structural features, particularly the diazaspiro framework which plays a crucial role in its interaction with biological targets. The presence of the dioxo and carboxylate groups enhances its reactivity and potential for binding to various biomolecules.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, structural analogs have been shown to inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells.
Inhibition of Crystallization
A related study demonstrated that derivatives of diazaspiro compounds can effectively inhibit l-cystine crystallization, which is crucial in the management of cystinuria—a genetic disorder leading to kidney stones. The compound's ability to prevent stone formation has been validated in animal models, indicating its potential therapeutic application in urology .
Case Study 1: In Vivo Efficacy
In a study involving Slc3a1-knockout mice (a model for cystinuria), the efficacy of a closely related diazaspiro compound was assessed. The treatment group showed a significantly reduced incidence of stone formation compared to the control group (only 8% vs. 54.9% stone formation) over a set period .
| Parameter | Treatment Group | Control Group |
|---|---|---|
| Incidence of Stones | 8% | 54.9% |
| Body Weight Increase | 14.6% | 13.0% |
Case Study 2: Pharmacokinetics
Pharmacokinetic studies revealed that the oral bioavailability of related compounds was around 22%, with significant plasma levels achieved shortly after administration. This suggests that modifications to the chemical structure can enhance bioavailability and therapeutic efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
